1-Vinylhexyl isobutyrate
CAS No.: 93940-61-5
Cat. No.: VC17005323
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93940-61-5 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | oct-1-en-3-yl 2-methylpropanoate |
| Standard InChI | InChI=1S/C12H22O2/c1-5-7-8-9-11(6-2)14-12(13)10(3)4/h6,10-11H,2,5,7-9H2,1,3-4H3 |
| Standard InChI Key | DLKDRQIDXHAWNK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C=C)OC(=O)C(C)C |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
1-Vinylhexyl isobutyrate (systematic IUPAC name: vinylhexyl 2-methylpropanoate) consists of two primary components:
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Isobutyrate moiety: Derived from isobutyric acid (2-methylpropanoic acid), featuring a branched carbonyl group () .
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1-Vinylhexyl group: A six-carbon alkyl chain () with a vinyl substituent () at the terminal position .
The ester linkage connects the carbonyl carbon of the isobutyrate group to the oxygen atom of the 1-vinylhexyl alcohol. This configuration introduces steric hindrance and electronic effects that influence reactivity and physical properties.
Stereochemical Considerations
Synthesis Methodologies
Esterification of 1-Vinylhexanol with Isobutyric Acid
The most direct route involves acid-catalyzed esterification:
Key parameters:
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Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) .
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Temperature: 80–120°C to overcome activation energy while minimizing vinyl group polymerization .
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Reagent ratio: Excess isobutyric acid (1.5:1 molar ratio) to drive equilibrium toward ester formation .
Transesterification of Vinyl Acetate
An alternative pathway employs vinyl acetate as the acyl acceptor:
Subsequent acid-catalyzed exchange with isobutyric acid yields the target ester. This method benefits from vinyl acetate’s commercial availability and mild reaction conditions .
Physicochemical Properties
Experimental Data from Analogous Compounds
While direct measurements for 1-vinylhexyl isobutyrate are unavailable, hexyl isobutyrate ( , CAS 2349-07-7) provides a close approximation:
The vinyl group lowers boiling point and density compared to saturated analogs by reducing molecular packing efficiency .
Solubility and Phase Behavior
1-Vinylhexyl isobutyrate is expected to exhibit:
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High solubility in nonpolar solvents (e.g., hexane, toluene) due to its long alkyl chain .
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Limited water solubility (<0.1 g/L at 25°C), consistent with hydrophobic esters .
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Miscibility with alcohols and ethers up to in ethanol/water systems, as demonstrated for hexyl acetate analogs .
Industrial and Research Applications
Flavor and Fragrance Industry
The branched ester structure may impart fruity or floral notes, though sensory data remain uncharacterized. Saturated analogs like hexyl isobutyrate are used in apple and pineapple flavor formulations .
Polymer Science
Potential uses include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume